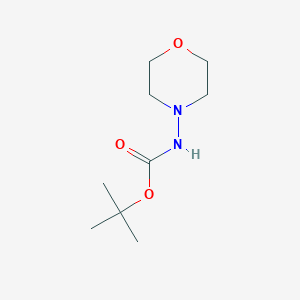

Tert-butyl N-morpholin-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-morpholin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Drug Development : Tert-butyl N-morpholin-4-ylcarbamate has been explored as a potential lead compound in drug development due to its ability to modulate biological activity. It has shown promise in enhancing the efficacy of various pharmacological agents by acting as a prodrug or modifying the pharmacokinetics of existing drugs.

- P-glycoprotein Modulation : Research indicates that compounds similar to this compound can interact with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. For instance, studies have demonstrated that certain carbamates can stimulate ATPase activity in P-gp, potentially reversing drug resistance in cancer cells .

- Anticancer Activity : Case studies have highlighted the compound's role in increasing intracellular concentrations of chemotherapeutic agents such as paclitaxel in resistant cancer cell lines. This suggests that this compound could be utilized to enhance the effectiveness of existing cancer therapies .

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways that are crucial for tumor growth and survival .

- Neuroprotective Effects : Preliminary research suggests that derivatives of morpholine-based compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Table of Applications

Case Studies

- P-glycoprotein Interaction : A study evaluated the effects of various carbamates on ATPase activity and found that certain structures significantly enhanced drug efflux inhibition, indicating their potential as P-gp modulators .

- Anticancer Research : In vitro experiments demonstrated that this compound could reverse resistance to common chemotherapeutics like doxorubicin and vincristine, leading to reduced tumor volumes in animal models .

- Neuroprotection : Research into morpholine derivatives has suggested protective effects against oxidative stress-induced neuronal damage, proposing a therapeutic avenue for conditions like Alzheimer's disease .

Analyse Chemischer Reaktionen

Boc Protection of Morpholine

The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)₂O] under catalytic conditions. Key methodologies include:

Deprotection Reactions

The Boc group is cleaved under acidic conditions, a critical step in synthetic workflows.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

Conditions :

Mechanism :

-

Protonation : The carbonyl oxygen is protonated, stabilizing the intermediate via resonance .

-

Cleavage : The tert-butyl group is eliminated as a carbocation, which undergoes solvolysis or elimination .

-

Decarboxylation : The resulting carbamic acid decomposes to release CO₂ and regenerate the free amine .

Reactivity in Nucleophilic Substitutions

The carbamate’s carbonyl group can participate in nucleophilic substitutions, though such reactions are less common.

Example: Reaction with Grignard Reagents

Conditions :

-

Grignard reagents (e.g., RMgX) in anhydrous THF at 0°C.

-

The carbonyl oxygen acts as a nucleophilic site, forming tertiary alcohols after hydrolysis.

Stability Under Basic Conditions

The compound demonstrates stability in mild bases (e.g., NaHCO₃) but decomposes in strong bases (e.g., NaOH):

-

Hydrolysis : In NaOH/EtOH, the carbamate undergoes saponification to yield morpholine and tert-butanol .

Table 2: Comparative Deprotection Efficiency

| Acid | Time (min) | By-Products | Source |

|---|---|---|---|

| TFA/DCM | 30 | CO₂, tert-butanol | |

| HCl/dioxane | 60 | CO₂, tert-butanol |

Table 3: Stability in Different Media

| Condition | Stability | Observation | Source |

|---|---|---|---|

| pH 7–8 (aqueous) | Stable | No decomposition over 24 h | |

| pH < 2 (HCl) | Unstable | Rapid Boc cleavage | |

| pH > 12 (NaOH) | Unstable | Saponification to morpholine |

Eigenschaften

CAS-Nummer |

150884-54-1 |

|---|---|

Molekularformel |

C9H18N2O3 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

tert-butyl N-morpholin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |

InChI-Schlüssel |

GKKKHXCGGHBIEL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

Kanonische SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

Synonyme |

Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.